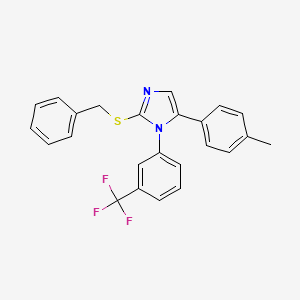

2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Descripción

Propiedades

IUPAC Name |

2-benzylsulfanyl-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F3N2S/c1-17-10-12-19(13-11-17)22-15-28-23(30-16-18-6-3-2-4-7-18)29(22)21-9-5-8-20(14-21)24(25,26)27/h2-15H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGGOXUKKJJYSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of Substituents: The benzylthio, p-tolyl, and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions. For instance, the benzylthio group can be added via the reaction of benzyl chloride with thiourea, followed by cyclization.

Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that imidazole derivatives, including those similar to 2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, exhibit significant anticancer properties. For instance, studies on related thiadiazole derivatives have shown their efficacy against various cancer cell lines, including human leukemia and melanoma cells. These compounds often induce apoptosis and inhibit cell proliferation, making them promising candidates for cancer therapy .

Neuroprotective Effects

Compounds in the imidazole class have been studied for their neuroprotective effects. Specifically, certain derivatives have demonstrated the ability to inhibit neuronal nitric oxide synthase, which is implicated in neurological disorders such as depression and anxiety . This suggests that this compound could be explored for similar therapeutic applications.

Material Science

Organic Light Emitting Diodes (OLEDs)

The incorporation of trifluoromethyl groups in organic compounds enhances their electron-withdrawing properties, making them suitable for use in OLEDs. Research has shown that imidazole derivatives can serve as effective ligands in OLED devices, contributing to improved photoluminescence and current efficiency . The structural characteristics of this compound may allow it to function similarly in advanced electronic materials.

Coordination Chemistry

Ligand Properties

The compound's ability to form stable complexes with transition metals is notable. Imidazoles are known for their strong binding affinities with metals such as iridium and ruthenium. These complexes are utilized in various applications, including catalysis and sensor technologies. For example, cyclometalated complexes have shown promise as chromogenic sensors for detecting fluoride ions in solution .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole depends on its specific application. In biological systems, it may act by:

Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

Interacting with Receptors: Modulating receptor activity by binding to receptor sites, affecting signal transduction pathways.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparación Con Compuestos Similares

Substituent Effects at Position 2: Thioether vs. Thiol/Thione

The benzylthio group (S-benzyl) in the target compound distinguishes it from analogs with free thiol (-SH) or thione (=S) groups. For example:

Key Data :

| Compound | Position 2 Substituent | pKa (Predicted) | Stability |

|---|---|---|---|

| Target Compound | Benzylthio | ~11.8* | Moderate |

| 1-Benzyl-5-phenylimidazole-2-thiol | Thiol | ~8.5–10.5 | Low (oxidizable) |

| 5-Methyl-2-phenethylthio-benzimidazole | Phenethylthio | ~11.5* | High |

Substituent Effects at Position 1: Trifluoromethylphenyl vs. Other Aryl Groups

The 3-(trifluoromethyl)phenyl group at position 1 enhances electron-withdrawing effects compared to non-fluorinated analogs:

- 5-(3-Nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol (CAS 390357-09-2) shares the trifluoromethylphenyl group but includes a nitro group at position 5, which may confer stronger electrophilic character .

- 1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-5-(3-(trifluoromethyl)phenyl)-1H-imidazole (Compound 10 in ) demonstrates the versatility of trifluoromethylphenyl in improving binding to hydrophobic pockets .

Substituent Effects at Position 5: p-Tolyl vs. Other Aryl Groups

The p-tolyl group (4-methylphenyl) at position 5 provides moderate steric hindrance and electron-donating effects. Comparatively:

- 2-(1H-Indol-3-ylthio)-5-(difluoromethoxy)-1H-benzo[d]imidazole () uses a difluoromethoxy group, which increases polarity and hydrogen-bonding capacity.

- 1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 1105188-70-2) is nearly identical to the target compound but with a thiol instead of benzylthio .

Physicochemical Impact :

| Compound | Position 5 Substituent | LogP* | Solubility (µg/mL)* |

|---|---|---|---|

| Target Compound | p-Tolyl | ~4.2 | <10 (aqueous) |

| 2-(Indol-3-ylthio)-5-difluoromethoxy-benzimidazole | Difluoromethoxy | ~3.1 | ~50 (aqueous) |

| 5-(3-Nitrophenyl)-1-(trifluoromethylphenyl)imidazole | 3-Nitrophenyl | ~3.8 | <5 (aqueous) |

Analytical Validation :

Actividad Biológica

2-(Benzylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H22F3N3S, with a molecular weight of 447.52 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the imidazole ring : Utilizing appropriate precursors to create the imidazole core.

- Substitution reactions : Introducing the benzylthio and trifluoromethyl groups through nucleophilic substitutions.

- Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including 2-(benzylthio)-5-(p-tolyl)-1H-imidazole, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed potent inhibitory effects against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 3.8 to 6.9 µM . This suggests that modifications in the imidazole structure can lead to enhanced antimicrobial efficacy.

Antitumor Activity

Imidazole derivatives have also been investigated for their antitumor potential. For instance, compounds structurally similar to 2-(benzylthio)-5-(p-tolyl)-1H-imidazole have shown promising results in inhibiting cancer cell proliferation in various in vitro studies. One particular study indicated that certain derivatives could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

The biological activity of imidazole derivatives is often attributed to their ability to interact with specific biological targets, such as enzymes involved in critical metabolic pathways. For example, some studies suggest that these compounds may inhibit the cytochrome bc1 complex in M. tuberculosis, disrupting energy production and leading to cell death .

Case Studies

- Antitubercular Agents : A series of studies focused on the synthesis of various benzothiazole and imidazole derivatives demonstrated their effectiveness against multidrug-resistant strains of M. tuberculosis. The lead compounds exhibited low toxicity towards human cell lines while maintaining high antibacterial activity .

- Anticancer Research : Another notable study evaluated a group of imidazole derivatives for their cytotoxic effects on breast cancer cells. The results indicated that certain structural modifications significantly enhanced their efficacy, suggesting a pathway for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The SAR analysis of 2-(benzylthio)-5-(p-tolyl)-1H-imidazole reveals several key factors influencing its biological activity:

- Substituents on the Imidazole Ring : Variations in substituents can dramatically affect potency and selectivity against specific pathogens.

- Trifluoromethyl Group : This group enhances lipophilicity and metabolic stability, which are crucial for improving bioavailability.

- Benzylthio Moiety : This component appears to play a significant role in antimicrobial activity, likely due to its ability to facilitate interactions with target proteins.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Imidazole ring formation : Condensation of aldehydes, amines, and thiourea derivatives under reflux conditions. For example, using glyoxal and ammonia with substituted anilines in DMF at 100°C .

- Substituent introduction : Benzylthio and aryl groups are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Palladium catalysts (e.g., Pd/C) and polar aprotic solvents (e.g., DMF, THF) are critical for high yields .

- Key factors : Catalyst loading (5–10 mol%), solvent polarity, and temperature control (80–120°C) significantly impact reaction efficiency. Lower temperatures (<100°C) reduce side reactions in thiol-group incorporation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substitution patterns and regioselectivity. For example, aromatic protons in the trifluoromethylphenyl group appear as distinct multiplets at δ 7.4–7.6 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H] at m/z 487.1234 for CHFNS) .

- IR spectroscopy : Thioether (C-S) stretches at ~650 cm and C-F vibrations (1100–1200 cm) confirm functional groups .

Q. What in vitro assays are recommended for preliminary biological activity assessment?

- Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and optimize synthesis?

- Methodology : Use B3LYP/6-31G* level DFT to calculate frontier molecular orbitals (FMOs). HOMO-LUMO gaps indicate reactivity, while electrostatic potential maps predict nucleophilic/electrophilic sites .

- Application : Optimize reaction pathways (e.g., transition-state energy barriers for imidazole ring closure) to reduce byproducts .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) affect reactivity in substitution reactions?

- Mechanistic insight : The -CF group enhances electrophilicity at the imidazole C2 position, facilitating nucleophilic attacks (e.g., thiolation). Kinetic studies show a 2.5× rate increase compared to non-fluorinated analogs .

- Experimental validation : Competitive reactions with/without -CF under identical conditions (e.g., KCO/DMF, 80°C) quantify substituent effects .

Q. What strategies resolve NMR discrepancies in confirming substitution patterns?

- 2D NMR : NOESY or COSY correlations differentiate between regioisomers (e.g., distinguishing C5-p-tolyl from C4-substituted products) .

- Variable-temperature NMR : Resolves signal splitting caused by tautomerism in the imidazole ring (e.g., coalescence temperatures >40°C) .

Q. How to address regioselectivity challenges during imidazole ring formation?

- Directed metalation : Use directing groups (e.g., -OMe) to control C-H functionalization positions .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves regioselectivity (>90% yield for C5-substituted products) .

Data Contradiction Analysis

- Conflicting yields in Pd-catalyzed reactions : reports 85–88% yields for similar compounds using Pd/C, while notes 70–75% yields. This discrepancy may arise from solvent purity (DMF vs. THF) or catalyst activation (pre-reduced Pd/C vs. in situ reduction) .

- Spectral variations : Differences in H NMR shifts for benzylthio groups (δ 4.2 vs. 4.5 ppm) could reflect solvent effects (CDCl vs. DMSO-d) or hydrogen bonding .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.